Tert-butyl 3-amino-3-[(2-fluorophenyl)methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-[(2-fluorophenyl)methyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-[(2-fluorophenyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: Di-tert-butyl dicarbonate and 3-aminopyrrolidine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: The di-tert-butyl dicarbonate is added to a solution of 3-aminopyrrolidine in the chosen solvent, followed by the addition of a base such as triethylamine. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-[(2-fluorophenyl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Tert-butyl 3-amino-3-[(2-fluorophenyl)methyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-[(2-fluorophenyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminopyrrolidine-1-carboxylate: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
Tert-butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate: Similar structure but with a different substitution pattern on the fluorophenyl group.
Uniqueness
Tert-butyl 3-amino-3-[(2-fluorophenyl)methyl]pyrrolidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific synthetic and research applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
tert-butyl 3-amino-3-[(2-fluorophenyl)methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-9-8-16(18,11-19)10-12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJKZTLBTYDTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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